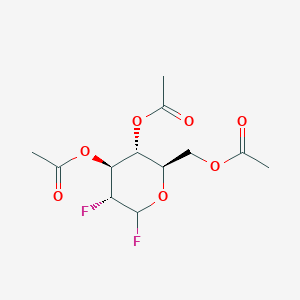

2-Désoxy-2-fluoro-3,4,6-tri-O-acétyl-D-glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medical Imaging

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is primarily known for its application in PET imaging. The fluorine-18 isotope allows for the visualization of metabolic processes in vivo.

Key Findings:

- Metabolic Tracing: FDG mimics glucose metabolism and is preferentially taken up by metabolically active tissues such as tumors and the brain. This property is utilized in cancer diagnosis and monitoring treatment response .

- Clinical Studies: Numerous studies have demonstrated the effectiveness of FDG-PET in identifying malignancies, assessing tumor aggressiveness, and guiding therapeutic decisions .

Plant Metabolism Studies

Recent research has explored the use of FDG in plant biology to trace glucose uptake and metabolism. The compound serves as a tool for understanding how plants utilize carbohydrates under various physiological conditions.

Case Study:

- A study on Arabidopsis thaliana showed that FDG could effectively trace glucose metabolism pathways, providing insights into plant growth and development .

Organic Synthesis

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is also valuable in organic synthesis due to its unique reactivity. It can serve as a precursor for synthesizing other fluorinated compounds.

Applications:

- Synthesis of Radiolabeled Compounds: It can be used to create various radiolabeled sugars that are essential for research in biochemistry and pharmacology .

Data Table: Summary of Applications

Mécanisme D'action

Target of Action

The primary targets of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose are high-glucose-using cells such as brain cells, brown adipocytes, kidney cells, and cancer cells . These cells have a high rate of glucose uptake and metabolism, making them ideal targets for this glucose analog.

Mode of Action

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose, as a glucose analog, is taken up by its target cells. Once inside the cell, it undergoes phosphorylation, which prevents it from being released again from the cell . This trapping mechanism allows for the accumulation of the compound within the cell.

Biochemical Pathways

The compound is involved in the glycolysis and pentose phosphate pathway (PPP). As a glucose analog, it is phosphorylated to form a glucose-6-phosphate (G6P) analog. This phosphorylated analog is a false substrate for downstream enzymes, leading to its accumulation within the cytosol as a dead-end metabolite .

Pharmacokinetics

It is known that the compound is soluble in ether and ethyl acetate , suggesting that it may have good bioavailability due to its solubility in these organic solvents.

Result of Action

The accumulation of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose within the cell can lead to various molecular and cellular effects. For instance, in cancer cells, the accumulation of this compound can be detected using imaging techniques, providing a valuable tool for tumor imaging .

Action Environment

The action, efficacy, and stability of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can be influenced by various environmental factors. For example, the compound is recommended to be stored at -20° C , suggesting that temperature can affect its stability. Additionally, the compound’s action can be influenced by the metabolic state of the target cells, as cells with higher glucose usage will take up more of the compound .

Analyse Biochimique

Biochemical Properties

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose interacts with various enzymes and proteins in biochemical reactions. For instance, it is phosphorylated by hexokinase II to form a 6-phosphate derivative . Unlike glucose, this 6-phosphate derivative cannot be further metabolized by phosphoglucose isomerase .

Cellular Effects

The effects of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose on cells are significant. It acts as a glucose mimic, inhibiting glycolysis due to the formation and intracellular accumulation of its 6-phosphate derivative . This inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to cell death .

Molecular Mechanism

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose exerts its effects at the molecular level through various mechanisms. It binds to hexokinase II, an enzyme involved in the first step of glycolysis, inhibiting its function . This leads to a decrease in glucose metabolism, affecting cellular energy production.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade quickly .

Metabolic Pathways

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is involved in the glycolytic pathway. After entering the cell, it is phosphorylated by hexokinase II to form a 6-phosphate derivative . Unlike glucose, this derivative cannot be further metabolized by phosphoglucose isomerase .

Méthodes De Préparation

The synthesis of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose typically involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal. This process includes the addition of fluorine atoms to a double bond, resulting in a difluoro derivative of the precursor. Subsequent hydrolysis with hydrochloric acid (HCl) and purification steps yield the desired product . The compound is soluble in ether and ethyl acetate and has a melting point of 75-80°C .

Analyse Des Réactions Chimiques

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can be compared with other similar compounds, such as:

2-Deoxy-2-fluoro-D-glucose: This compound is also used in PET imaging and has similar properties but lacks the acetyl groups present in Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose.

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside: This compound is structurally similar but differs in the configuration of the sugar moiety.

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is unique due to its specific acetylation pattern, which affects its solubility and reactivity .

Activité Biologique

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (often referred to as 2-FDG) is a fluorinated derivative of glucose that has garnered significant attention in the fields of biochemistry and medical imaging, particularly in positron emission tomography (PET). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is synthesized through a multi-step process involving the reaction of 3,4,6-tri-O-acetyl-D-glucal with fluorinated reagents. The synthesis typically yields a product that can be further hydrolyzed to produce the active form of the compound. The general reaction pathway includes:

- Formation of Acetyl Hypofluorite : This is generated from fluorine gas and acetic acid.

- Reaction with D-Glucal : The acetyl hypofluorite reacts with D-glucal to form a tetraacetyl derivative.

- Hydrolysis : The acetyl groups are removed under acidic conditions to yield the final product.

The primary biological activity of 2-FDG is its ability to mimic glucose in cellular metabolism. Once inside the cell, it undergoes phosphorylation by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P). However, unlike glucose-6-phosphate, this compound cannot proceed through glycolysis due to the absence of the hydroxyl group at the C-2 position. This leads to the following effects:

- Inhibition of Glycolysis : By trapping 2-FDG within cells, it effectively inhibits glycolytic pathways, making it useful for targeting cancer cells that rely heavily on glycolysis for energy.

- Accumulation in Tumors : Tumor cells often have increased glucose uptake and metabolism; thus, they accumulate higher levels of 2-FDG compared to normal cells, which allows for enhanced imaging contrast in PET scans.

Cytotoxicity Studies

Recent studies have shown that fluorinated derivatives like 2-FDG exhibit potent cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : Fluorinated analogs were tested against glioblastoma multiforme (GBM) cells, revealing that they significantly inhibited cell proliferation and induced apoptosis compared to non-fluorinated counterparts like 2-deoxy-D-glucose (2-DG) .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-FDG | 15 | Hexokinase inhibition |

| 2-DG | 25 | Hexokinase inhibition |

| 2-FG | 10 | Enhanced binding affinity |

Case Studies

- Glioblastoma Multiforme : A study assessed the effects of 2-FDG on GBM cells, demonstrating that treatment led to decreased ATP levels and increased markers of autophagy and apoptosis .

- Metabolic Imaging : In clinical settings, PET imaging using 18F-labeled FDG has been instrumental in diagnosing and monitoring treatment responses in cancers due to its ability to visualize metabolic activity .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8-,9-,10-,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIWIFNLCSFOGJ-PRFVCTMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.